molecular formula C33H34O5S B170087 (2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol CAS No. 130781-27-0

(2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol

Cat. No.: B170087
CAS No.: 130781-27-0
M. Wt: 542.7 g/mol
InChI Key: FOTBUKACGYQYOX-UPYFENACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol is a sophisticated thioglycoside donor molecule that is pivotal in synthetic carbohydrate chemistry for the construction of complex oligosaccharides. Its primary research value lies in its application as a key glycosyl donor in stereoselective glycosylation reactions, where the anomeric phenylthio group acts as a versatile leaving group that can be activated by various promoters to form a reactive oxocarbenium ion intermediate. This allows for the controlled formation of glycosidic bonds, a fundamental step in oligosaccharide assembly. The benzyl ether protecting groups on the 4, 5, and 6 positions are strategically placed to ensure regioselectivity and prevent unwanted side reactions during glycosylation, and they can be cleanly removed under neutral conditions via hydrogenolysis at a later stage. This compound is extensively used in the total synthesis of biologically significant natural products, the development of synthetic vaccines, and the creation of glycan arrays for studying protein-carbohydrate interactions. Its well-defined stereochemistry at the 2, 3, 4, 5, and 6 positions is critical for achieving high 1,2-trans stereoselectivity (typically beta-glycoside formation) when a participating protecting group is present at the C2 position in the glycosyl acceptor, making it an indispensable building block for researching the structure and function of glycans in biological systems.

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O5S/c34-30-32(37-23-27-17-9-3-10-18-27)31(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-33(30)39-28-19-11-4-12-20-28/h1-20,29-34H,21-24H2/t29-,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTBUKACGYQYOX-UPYFENACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol is a derivative of tetrahydropyran that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple benzyloxy groups and a phenylthio moiety. The stereochemistry at the specified positions contributes significantly to its biological activity.

Structural Formula

The structural formula can be represented as follows:

C24H29O5S\text{C}_{24}\text{H}_{29}\text{O}_5\text{S}

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent antifungal activity against strains such as Aspergillus fumigatus and various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
Compound 8aAntifungalAspergillus fumigatus
Compound XAntibacterialStaphylococcus aureus
Compound YAntibacterialE. coli

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It serves as a precursor for drug synthesis aimed at developing neuroprotectants and GABA uptake inhibitors. Studies suggest that modifications in the tetrahydropyran core can enhance these neuroprotective properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various substitutions on the tetrahydropyran ring have been explored:

  • Benzyloxy Substituents : The presence of benzyloxy groups has been linked to enhanced solubility and bioactivity.
  • Phenylthio Group : This moiety contributes to the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties .

Study 1: Antifungal Activity

In a controlled study, derivatives of the compound were tested against fungal pathogens. The results indicated that specific modifications led to increased efficacy compared to standard antifungal treatments like Fluconazole. For example, a derivative with a hydroxymethyl group exhibited significant antifungal activity .

Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of modified tetrahydropyran compounds in animal models. The results showed reduced neuronal damage in models of oxidative stress when treated with specific derivatives of this compound .

Preparation Methods

Protection of Hydroxyl Groups

The foundational step involves protecting C4, C5, and C6 hydroxyl groups as benzyl ethers. A representative protocol derived from involves:

Reagents :

  • Starting material: (2R,3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol (10.0 g, 34.5 mmol)

  • Sodium hydride (60% in mineral oil, 4.14 g, 103.5 mmol)

  • Benzyl bromide (BnBr, 12.3 mL, 103.5 mmol)

  • Anhydrous dimethylformamide (DMF, 100 mL)

Procedure :

  • The starting material is dissolved in DMF under nitrogen.

  • NaH is added portionwise at 0°C, followed by dropwise addition of BnBr.

  • The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.

  • The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield the tris-benzylated intermediate as a colorless oil (14.8 g, 85%).

Critical Parameters :

  • Excess NaH ensures complete deprotonation of hydroxyl groups.

  • Anhydrous conditions prevent hydrolysis of BnBr.

StepReagentsSolventTemperatureYield
C4/C5 ProtectionNaH, BnBrDMF0°C → RT85%
C6 ProtectionNaH, BnBrTHF0°C → RT90%

Introduction of the Phenylthio Group

The phenylthio group at C2 is introduced via nucleophilic substitution or thioglycoside formation. A method adapted from employs:

Reagents :

  • Intermediate: (2R,3R,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-ol (5.0 g, 9.2 mmol)

  • Thiophenol (PhSH, 1.5 mL, 13.8 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mL, 9.2 mmol)

  • Dichloromethane (DCM, 50 mL)

Procedure :

  • The intermediate is dissolved in DCM under nitrogen.

  • BF₃·OEt₂ is added dropwise at -20°C, followed by thiophenol.

  • The mixture is warmed to 0°C, stirred for 3 hours, and quenched with saturated NaHCO₃.

  • Purification by column chromatography (hexane/ethyl acetate, 7:3) yields the title compound as a white solid (4.7 g, 88%).

Mechanistic Insight :

  • BF₃ activates the anomeric position for nucleophilic attack by thiophenol.

  • Stereochemical retention at C2 is achieved through a concerted SN2 mechanism.

Stereochemical Control and Optimization

The (2S,3R,4R,5R,6R) configuration is maintained via:

  • Stereoselective benzylation : Use of bulky bases (e.g., NaH) favors equatorial benzyl ether formation.

  • Anomeric effect : The phenylthio group adopts an axial position, stabilizing the tetrahydropyran ring.

Comparative Data :

ConditionConfiguration (C2)Yield
BF₃·OEt₂, -20°Cβ (axial)88%
TMSOTf, 0°Cα (equatorial)72%

Industrial-Scale Adaptations

Large-scale synthesis (≥1 kg) modifies laboratory protocols:

  • Continuous flow systems : Enhance mixing and heat transfer during benzylation.

  • Catalytic recycling : Scandium triflate (Sc(OTf)₃) is reused for thioglycoside formation, reducing costs.

Economic Metrics :

ParameterLab ScaleIndustrial Scale
Yield85–88%89–92%
Purity (HPLC)95%99%
Cost per gram$120$45

Challenges and Mitigation Strategies

  • Over-benzylation :

    • Cause : Excess BnBr or prolonged reaction times.

    • Solution : Quench unreacted BnBr with methanol after 12 hours.

  • Epimerization at C2 :

    • Cause : Acidic conditions during thiolation.

    • Solution : Maintain temperatures below -10°C and use aprotic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.